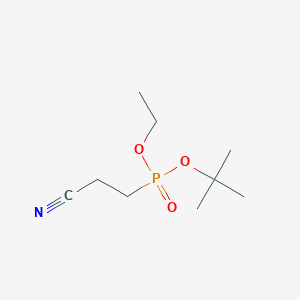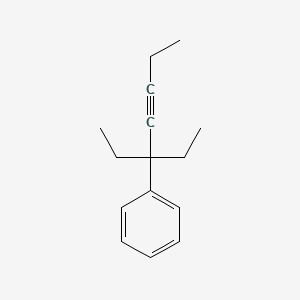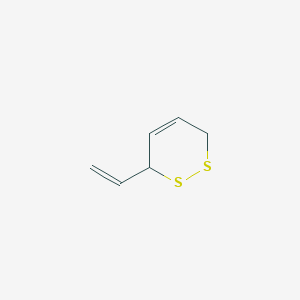![molecular formula C19H16ClN3O B14527336 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide CAS No. 62772-12-7](/img/structure/B14527336.png)
2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide is a complex organic compound that features a quinoline moiety, a phenyl group, and a chloro substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring system, which can be synthesized through classical named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The quinoline derivative is then reacted with an appropriate chloro-substituted phenylacetamide under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide involves its interaction with specific molecular targets within cells. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but differs in functional groups, leading to different reactivity and applications.
N-Phenylacetamide derivatives: Similar in structure but lack the quinoline moiety, resulting in different biological activities.
Uniqueness
2-Chloro-N-phenyl-3-[(quinolin-8-yl)amino]but-2-enamide is unique due to its combination of a quinoline ring, a phenyl group, and a chloro substituent, which together confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
62772-12-7 |
|---|---|
Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-N-phenyl-3-(quinolin-8-ylamino)but-2-enamide |
InChI |
InChI=1S/C19H16ClN3O/c1-13(17(20)19(24)23-15-9-3-2-4-10-15)22-16-11-5-7-14-8-6-12-21-18(14)16/h2-12,22H,1H3,(H,23,24) |
InChI Key |
XBKOEEWZBRCUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)Cl)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2-Oxo-2H-1-benzopyran-6-yl)methyl]pyridin-1-ium bromide](/img/structure/B14527324.png)

![9-Methyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14527333.png)


